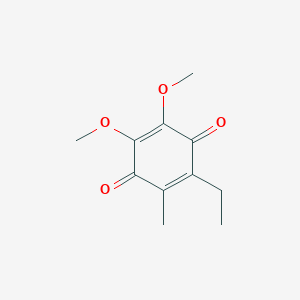
2-Ethyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione is an organic compound belonging to the class of ubiquinones. These compounds are derivatives of coenzyme Q, containing a 5,6-dimethoxy-3-methyl (1,4-benzoquinone) moiety with an isoprenyl group attached at ring position 2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzoquinone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions include various substituted quinones and hydroquinones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a model compound in studies of redox reactions and electron transfer processes.
Biology: The compound is studied for its potential role in biological electron transport chains.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds
Wirkmechanismus
The mechanism of action of 2-Ethyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione involves its role as an electron carrier in redox reactions. The compound can undergo reversible oxidation and reduction, making it an important component in electron transport chains. Its molecular targets include various enzymes involved in redox processes, and it can influence pathways related to oxidative stress and cellular energy production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Decyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione: Another ubiquinone derivative with a longer alkyl chain.
2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione: Similar structure with a dodecyl group instead of an ethyl group
Uniqueness
2-Ethyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which influences its redox properties and reactivity. This makes it a valuable compound for studying electron transfer processes and developing new materials with specific redox characteristics .
Eigenschaften
CAS-Nummer |
91971-27-6 |
|---|---|
Molekularformel |
C11H14O4 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
2-ethyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C11H14O4/c1-5-7-6(2)8(12)10(14-3)11(15-4)9(7)13/h5H2,1-4H3 |
InChI-Schlüssel |
VKNNZDDRQBZFFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=O)C(=C(C1=O)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


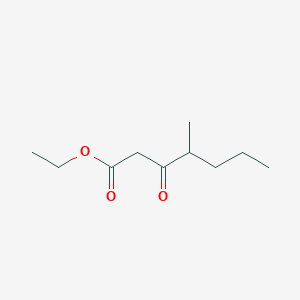
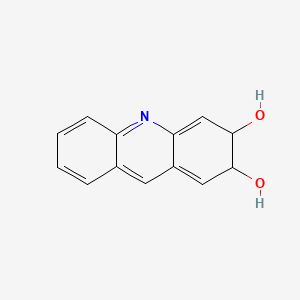
methanone](/img/structure/B14369681.png)
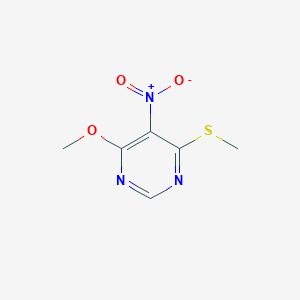
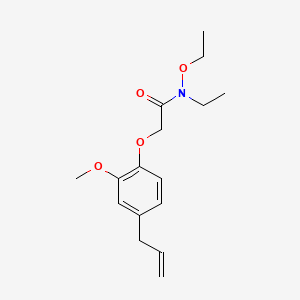
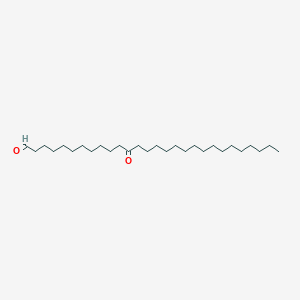
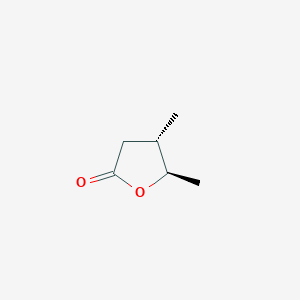

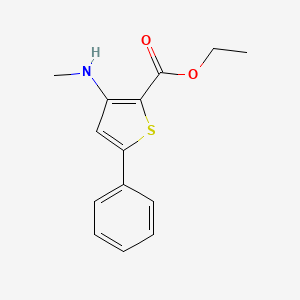
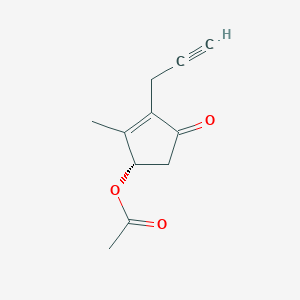
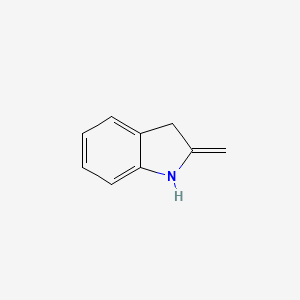
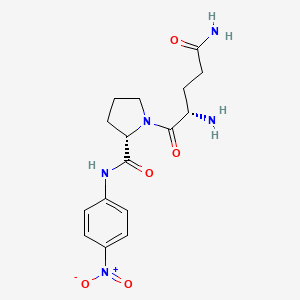
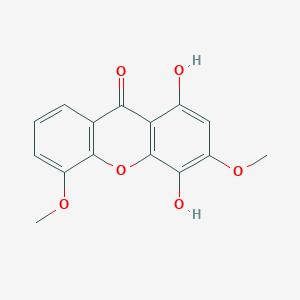
![Ethyl 2-[(6-{[5-(ethoxycarbonyl)-4-hydroxypyrimidin-2-yl]amino}hexyl)amino]-4-hydroxypyrimidine-5-carboxylate](/img/structure/B14369742.png)
